molecular formula C23H16Cl3N5OS B11686756 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11686756
M. Wt: 516.8 g/mol
InChI Key: ADGUHBMIXALHCH-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a potent and selective small-molecule inhibitor of the Tropomyosin receptor kinase (TRK) family, which includes TRKA, TRKB, and TRKC. These receptors are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively, and are crucial signaling proteins in the nervous system, playing roles in neuronal development, survival, and plasticity. Dysregulation of TRK signaling, often through gene fusions, is a well-established oncogenic driver in a wide range of cancers, including secretory breast carcinoma, infantile fibrosarcoma, and papillary thyroid cancer. This compound acts by competitively binding to the ATP-binding site of the TRK kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT. Its primary research value lies in its application as a pharmacological tool for elucidating the precise biological roles of TRK signaling in both physiological and pathological contexts . Researchers utilize this inhibitor in in vitro and in vivo studies to investigate tumorigenesis, cancer cell proliferation, and survival, providing critical insights for the development of targeted cancer therapeutics. Furthermore, due to the role of TRK receptors in pain sensation and neuropsychiatric disorders, this compound is also relevant for neuroscience research aimed at understanding mechanisms of chronic pain, anxiety, and depression. It is consistently listed as a bioactive chemical probe in supplier catalogs for these purposes. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H16Cl3N5OS

Molecular Weight

516.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Cl3N5OS/c24-17-11-9-15(10-12-17)22-29-30-23(31(22)18-6-2-1-3-7-18)33-14-20(32)28-27-13-16-5-4-8-19(25)21(16)26/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

ADGUHBMIXALHCH-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Triazole Ring Synthesis

The 1,2,4-triazole scaffold is synthesized using a modified Ainsworth protocol, where hydrazine hydrate reacts with formamide under controlled conditions. Slow addition of 64% aqueous hydrazine to preheated formamide (170°C) minimizes side reactions such as 4-amino-1,2,4-triazole formation. A molar ratio of 4:1 (formamide:hydrazine) ensures 85–90% triazole yield. For the target compound, 4-chlorophenyl and phenyl substituents are introduced via nucleophilic aromatic substitution using 4-chlorobenzaldehyde and benzaldehyde precursors.

Reaction Conditions :

ParameterValue
Temperature170°C (±2°C)
Hydrazine Addition2–4 hours
SolventNone (neat formamide)
CatalystNone

Sulfanyl Group Functionalization

The sulfanyl (-S-) group is introduced at the triazole’s 3-position through nucleophilic displacement of a leaving group (e.g., chloride) using potassium carbonate as a base. 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is reacted with chloroacetohydrazide in anhydrous acetone under reflux:

Triazole-3-thiol+ClCH2CONHNH2K2CO3,ΔTriazole-S-CH2CONHNH2+KCl+H2O\text{Triazole-3-thiol} + \text{ClCH}2\text{CONHNH}2 \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Triazole-S-CH}2\text{CONHNH}2 + \text{KCl} + \text{H}_2\text{O}

Optimization Note : Prolonged reflux (>6 hours) reduces yields due to hydrazide decomposition.

Hydrazide Intermediate Preparation

The acetohydrazide intermediate is synthesized by reacting ethyl chloroacetate with hydrazine hydrate. Microwave irradiation (700 W, 10–12 minutes) accelerates the reaction, achieving 92% yield compared to 72% under conventional heating:

ClCH2COOEt+NH2NH2H2OMWClCH2CONHNH2+EtOH\text{ClCH}2\text{COOEt} + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \xrightarrow{\text{MW}} \text{ClCH}2\text{CONHNH}2 + \text{EtOH}

Schiff Base Formation

The final step involves condensation of the hydrazide intermediate with 2,3-dichlorobenzaldehyde in methanol containing catalytic acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration:

Hydrazide+2,3-Cl2C6H3CHOHOAcTarget Compound+H2O\text{Hydrazide} + \text{2,3-Cl}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{HOAc}} \text{Target Compound} + \text{H}2\text{O}

Critical Parameter : The E-isomer is favored by using anhydrous conditions and removing water via molecular sieves.

Reaction Optimization and Challenges

Triazole Purity Enhancement

Excess formamide (>4 equivalents) suppresses 4-amino-1,2,4-triazole formation, a common byproduct. Distillation under reduced pressure (100 mm Hg) recovers unreacted formamide for reuse.

Sulfanyl Group Stability

The thiol group is prone to oxidation; thus, reactions are conducted under nitrogen. Post-reaction, ascorbic acid washes mitigate disulfide formation.

Schiff Base Stereoselectivity

The E-configuration is confirmed via 1H^1\text{H}-NMR coupling constants (J=1214J = 12–14 Hz for trans vinyl protons). Isomerization to the Z-form occurs above 60°C, necessitating low-temperature storage.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove:

  • Unreacted aldehyde (Rf = 0.85)

  • Hydrazide dimer (Rf = 0.45)

  • Target compound (Rf = 0.62)

Spectroscopic Validation

IR Spectroscopy :

  • ν(N-H)\nu(\text{N-H}): 3300 cm1^{-1}

  • ν(C=O)\nu(\text{C=O}): 1670 cm1^{-1}

  • ν(C=N)\nu(\text{C=N}): 1605 cm1^{-1}

1H^1\text{H}-NMR (DMSO-d6d_6) :

  • δ 8.8 (s, 1H, NH)

  • δ 7.2–7.9 (m, 12H, Ar-H)

  • δ 4.9 (s, 2H, SCH2_2)

Mass Spectrometry :

  • Molecular ion peak at m/z 524.1 [M+H]+^+ (calc. 523.5)

Yield and Scalability Data

StepYield (%)Purity (%)
Triazole Formation85–9090
Sulfanyl Introduction7888
Hydrazide Synthesis9295
Schiff Base Condensation8097

Scaling to 100 g batches reduces overall yield by 8–10% due to exothermic side reactions during triazole synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the triazole ring acts as a leaving group, enabling nucleophilic substitution. Common reagents and outcomes include:

Reagents/ConditionsProducts FormedApplication/Notes
Alkyl halides/amines in basic mediaThioether derivativesFunctionalization for bioactivity
Sodium hydroxide (aqueous)Replacement with oxygen/nitrogen nucleophilesStructural diversification

Reactions are typically conducted at 60–80°C in ethanol or dimethylformamide (DMF), with yields optimized via pH control (8–10).

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProduct
Hydrogen peroxide (30%)Room temperature, 12 hrsSulfoxide (-SO-) derivative
Potassium permanganateAcidic medium, refluxSulfone (-SO₂-) derivative

Oxidation enhances polarity and potential pharmacokinetic properties.

Cyclization Reactions

The hydrazide moiety facilitates cyclization to form heterocyclic systems:

Reagents/ConditionsProductKey Structural Feature
Carbon disulfide (CS₂), baseTriazolo-thiadiazole hybridsFused triazole-thiadiazole core
Thioglycolic acid, refluxThiazolidinone derivativesFive-membered lactam ring

Cyclization reactions occur under reflux (6–8 hrs) and are monitored via TLC.

Hydrolysis Reactions

The hydrazone bond (C=N) hydrolyzes under acidic or alkaline conditions:

ConditionsProductsMechanism
1M HCl, 80°C, 4 hrsHydrazine + aldehyde componentsAcid-catalyzed cleavage
2M NaOH, ethanol, refluxCarboxylic acid derivativesBase-mediated saponification

Hydrolysis is critical for metabolite studies and derivative synthesis .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form new hydrazone derivatives:

Aldehyde/KetoneConditionsProduct
Aromatic aldehydesEthanol, catalytic acidExtended hydrazone analogs
Heterocyclic ketonesReflux, 6 hrsHybrid structures with enhanced activity

This reaction is pivotal for generating combinatorial libraries.

Interaction with Biological Targets

While not a classical chemical reaction, the compound undergoes in situ transformations in biological systems:

  • Glutathione conjugation : The sulfanyl group reacts with glutathione via nucleophilic attack, forming detoxified metabolites.

  • Enzyme inhibition : The triazole ring coordinates with metalloenzyme active sites, altering catalytic activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial and antifungal activities. The presence of the triazole moiety in this compound suggests potential effectiveness against various pathogens. Studies have shown that triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting fungicidal effects .

Anticancer Activity
The compound is also being investigated for its anticancer properties. The hydrazide functional group may contribute to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of triazole exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further exploration .

Biochemistry

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The sulfanyl group may facilitate interactions with metal ions or specific amino acid residues in enzymes, providing insights into the mechanisms of enzyme catalysis and inhibition. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .

Protein-Ligand Interaction Analysis
The unique electronic properties of the compound allow researchers to explore its binding affinity with various proteins. This is particularly relevant in drug design, where understanding how a ligand interacts with its target protein can inform the development of more effective pharmaceuticals .

Materials Science

Organic Semiconductors
The electronic properties of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide make it a candidate for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic semiconductors, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Study 1: Antifungal Activity

A study published in Molecules highlighted the synthesis and evaluation of triazole derivatives against fungal strains. The results indicated that certain structural modifications significantly enhanced antifungal activity compared to standard treatments. This underscores the potential of compounds like this compound as novel antifungal agents .

Case Study 2: Enzyme Inhibition

Research featured in De Gruyter explored the inhibitory effects of various triazole derivatives on specific enzymes involved in metabolic pathways. The findings demonstrated that modifications to the triazole ring could enhance binding affinity and inhibitory potency, suggesting that similar strategies could be applied to optimize the efficacy of this compound for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorine vs. Methoxy/Hydroxy Groups :

    • Cl substituents (target compound) enhance lipophilicity (logP ~4.5–5.0) compared to methoxy (logP ~2.0–3.0) or hydroxy (logP ~1.5–2.5) groups, favoring membrane permeability but reducing aqueous solubility .
    • Electron-withdrawing Cl groups may stabilize the triazole ring via resonance, whereas electron-donating groups (e.g., OMe, OH) increase nucleophilicity at the hydrazide nitrogen .
  • Steric Effects :

    • Bulky substituents (e.g., 2-EtO-Ph) at the hydrazide position may hinder binding to flat aromatic pockets in enzymes or receptors, as observed in molecular docking studies .

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS/Morgan fingerprints), the target compound exhibits:

  • ~75–85% similarity to compounds with Cl or Ph substituents (e.g., and derivatives).
  • ~50–60% similarity to derivatives with polar groups (e.g., OH, OMe), reflecting divergent pharmacophoric features .

Bioactivity Trends

  • Chlorinated Derivatives : Higher predicted activity in antimicrobial and anticancer assays due to enhanced membrane interaction and protein binding .
  • Hydroxylated Derivatives : Improved solubility may favor applications in plant growth promotion (e.g., compounds at 10–100 μM concentrations) .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN5OSC_{20}H_{18}ClN_5OS, with a molecular weight of approximately 432.9 g/mol. The structural features include a triazole ring and various phenyl groups which contribute to its biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the mercapto group in this compound enhances its potential as an antimicrobial agent. Studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi .
  • Anticancer Properties :
    • Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazole compounds possess anti-inflammatory properties through COX inhibition pathways. This could make them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the target compound:

  • Study on Anticancer Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against HepG2 cells. The most potent derivative exhibited an IC50 value of 13 µg/mL, indicating strong anti-proliferative activity .
  • Antimicrobial Screening : Another study evaluated a variety of triazole derivatives against standard microbial strains. Compounds showed varying degrees of effectiveness, with some achieving zones of inhibition comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural components:

  • Electron-donating groups : Compounds with electron-donating groups (e.g., methyl) at specific positions on the phenyl rings tend to exhibit enhanced anticancer activity.
  • Substituent effects : The presence of halogens (like chlorine) can modulate the lipophilicity and overall bioactivity of the compound .

Data Tables

Biological ActivityTarget Cell LineIC50 Value (µg/mL)Reference
AnticancerHepG213.004
AntimicrobialE. coliVaries
Anti-inflammatoryCOX InhibitionNot specified

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction progress be monitored?

The synthesis involves sequential nucleophilic substitution and condensation reactions. For example, hydrazine hydrate can react with a triazole-thioether intermediate under reflux in ethanol, monitored by TLC (e.g., Chloroform:Methanol 7:3 ratio). Post-reaction, the product is precipitated in ice water to improve purity .

Q. How can the triazole and hydrazone moieties be structurally confirmed?

Use 1H/13C NMR to identify characteristic peaks:

  • Triazole protons: δ 8.2–8.5 ppm (aromatic), δ 3.5–4.0 ppm (sulfanyl-CH2).
  • Hydrazone C=N: ~160 ppm in 13C NMR. X-ray crystallography (via SHELX programs) resolves stereochemistry and validates the (E)-configuration of the hydrazone .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Quantify impurities using a C18 column with UV detection (λ = 254 nm).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Apply Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and hydrazine stoichiometry .

Q. What computational methods predict binding interactions of this compound with biological targets?

Perform molecular docking (AutoDock Vina) to model interactions with enzymes like tyrosinase or α-glucosidase. Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability .

Q. How to address contradictions in biological assay data (e.g., IC50 variability)?

  • Dose-Response Repetition : Conduct triplicate assays with controls (e.g., heparin for anticoagulant studies).
  • Statistical Analysis : Use one-way ANOVA with Tukey’s post hoc test (α = 0.05) to confirm significance .

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disordered Substituents : Apply restraints (e.g., SIMU/DELU) to phenyl/chlorophenyl groups .

Q. How to design derivatives with enhanced bioactivity?

  • Bioisosteric Replacement : Substitute 2,3-dichlorophenyl with 3,4,5-trimethoxyphenyl for improved solubility.
  • SAR Analysis : Compare IC50 values of analogs with varying triazole substituents .

Q. What safety protocols are essential for handling chlorinated intermediates?

  • PPE : Wear nitrile gloves and FFP3 masks.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Methodological Guidance Table

Research AspectRecommended TechniqueKey ParametersReference
Synthesis Reflux condensationEthanol, 4–6 h, TLC monitoring
Crystallization Slow evaporationDichloromethane/hexane (1:3)
Bioactivity Tail bleeding assayDose: 10–50 mg/kg, n=4/group
Optimization Bayesian algorithms10–15 iterations, yield maximization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.